molecular formula C22H16N4O2 B5740511 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE

Cat. No.: B5740511
M. Wt: 368.4 g/mol
InChI Key: UXQHSUZYYFUKGN-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with an appropriate aminopyridine derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, the compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry

Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE lies in its quinoline core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c23-21(16-10-12-24-13-11-16)26-28-22(27)18-14-20(15-6-2-1-3-7-15)25-19-9-5-4-8-17(18)19/h1-14H,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQHSUZYYFUKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(/C4=CC=NC=C4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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